Cas no 2229111-29-7 (2-(2-bromo-3-nitrophenyl)piperidine)

2-(2-Bromo-3-nitrophenyl)piperidine is a brominated and nitrated phenylpiperidine derivative with potential utility as an intermediate in organic synthesis and pharmaceutical research. The presence of both bromo and nitro functional groups on the phenyl ring enhances its reactivity, making it suitable for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution. The piperidine moiety contributes to its structural diversity, enabling applications in the development of bioactive compounds. This compound is particularly valuable in medicinal chemistry for scaffold modification due to its balanced electronic and steric properties. High purity and well-defined structural characteristics ensure reproducibility in synthetic pathways.
2-(2-bromo-3-nitrophenyl)piperidine structure
2229111-29-7 structure
Product Name:2-(2-bromo-3-nitrophenyl)piperidine
CAS No:2229111-29-7
MF:C11H13BrN2O2
MW:285.137121915817
CID:6019538
PubChem ID:165868352
Update Time:2025-06-09

2-(2-bromo-3-nitrophenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromo-3-nitrophenyl)piperidine
    • 2229111-29-7
    • EN300-1927709
    • Inchi: 1S/C11H13BrN2O2/c12-11-8(9-5-1-2-7-13-9)4-3-6-10(11)14(15)16/h3-4,6,9,13H,1-2,5,7H2
    • InChI Key: NHFIRKODSGIQNB-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1C1CCCCN1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 284.01604g/mol
  • Monoisotopic Mass: 284.01604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 57.8Ų

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Additional information on 2-(2-bromo-3-nitrophenyl)piperidine

Introduction to 2-(2-bromo-3-nitrophenyl)piperidine (CAS No. 2229111-29-7)

2-(2-bromo-3-nitrophenyl)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 2229111-29-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperidine derivatives, which are widely recognized for their versatile biological activities and potential therapeutic applications. The structural motif of 2-(2-bromo-3-nitrophenyl)piperidine incorporates both bromine and nitro substituents on a phenyl ring, which are strategically positioned to modulate its pharmacological properties. Such structural features have garnered considerable attention from researchers due to their ability to influence binding affinity, metabolic stability, and overall biological efficacy.

The synthesis and characterization of 2-(2-bromo-3-nitrophenyl)piperidine involve sophisticated organic chemistry techniques, including nucleophilic substitution reactions and functional group transformations. The presence of the bromo and nitro groups on the aromatic ring enhances the reactivity of the molecule, making it a valuable intermediate in the development of more complex pharmacophores. In recent years, there has been a growing interest in exploring the pharmacological potential of piperidine derivatives, particularly those with halogenated aromatic rings, due to their reported interactions with various biological targets.

One of the most compelling aspects of 2-(2-bromo-3-nitrophenyl)piperidine is its utility in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated that piperidine-based compounds can exhibit inhibitory effects on kinases and other enzyme families implicated in cancer, inflammation, and neurodegenerative diseases. The specific arrangement of substituents in 2-(2-bromo-3-nitrophenyl)piperidine allows for fine-tuning of its binding interactions with these targets, thereby optimizing its therapeutic profile.

Recent advancements in computational chemistry and molecular modeling have further elucidated the structural determinants that govern the biological activity of 2-(2-bromo-3-nitrophenyl)piperidine. These computational approaches have enabled researchers to predict binding modes, optimize lead structures, and accelerate the drug discovery process. By leveraging these technologies, scientists can more efficiently identify derivatives with enhanced potency and selectivity. Moreover, the integration of high-throughput screening (HTS) techniques has facilitated the rapid identification of novel scaffolds derived from 2-(2-bromo-3-nitrophenyl)piperidine, expanding the chemical space available for therapeutic development.

The pharmacokinetic properties of 2-(2-bromo-3-nitrophenyl)piperidine are also subjects of intense investigation. Researchers are particularly interested in understanding how structural modifications influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. This knowledge is crucial for designing molecules that not only exhibit high affinity for their intended targets but also possess favorable pharmacokinetic characteristics. In this context, 2-(2-bromo-3-nitrophenyl)piperidine serves as a valuable scaffold for exploring structure-activity relationships (SAR) that can guide the development of next-generation therapeutics.

In addition to its applications in drug discovery, 2-(2-bromo-3-nitrophenyl)piperidine has found utility in materials science and chemical biology. Its unique structural features make it a versatile building block for synthesizing complex molecules with tailored properties. For example, researchers have utilized this compound to develop novel ligands for protein purification and functional studies. The ability to modify both the piperidine ring and the phenyl moiety provides chemists with ample opportunities to create derivatives with specific biological or material science applications.

The future directions for research involving 2-(2-bromo-3-nitrophenyl)piperidine are promising and multifaceted. Ongoing studies aim to uncover new biological activities by exploring modified analogs and exploring different synthetic pathways. Additionally, there is growing interest in applying green chemistry principles to optimize synthetic routes, reducing environmental impact while maintaining high yields and purity standards. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to more efficient methodologies for producing this valuable compound.

In conclusion, 2-(2-bromo-3-nitrophenyl)piperidine (CAS No. 2229111-29-7) represents a fascinating compound with broad applications in pharmaceutical research and beyond. Its unique structural features make it a powerful tool for developing novel therapeutics targeting various diseases. As our understanding of its properties continues to evolve, 2229111-29-7 will undoubtedly play an increasingly important role in advancing scientific discovery and improving human health.

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